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molecular formula C12H10N4O4 B8502284 5,5'-Dinitro-1,1'-biphenyl-2,2'-diamine

5,5'-Dinitro-1,1'-biphenyl-2,2'-diamine

Cat. No. B8502284
M. Wt: 274.23 g/mol
InChI Key: VKKIEUJAAZWNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038320

Procedure details

To a solution of 2,2'-bis(acetamido)- 5,5'-dinitrobiphenyl (34.1 g, 0.0953 mole) in concentrated sulfuric acid (500 ml) was added, slowly, 250 ml of water. The reaction mixture was stirred and heated at 110° C. and 1 mm Hg to give 24.9 g (96 %) of 2,2'-diamino- 5,5'-dinitrobiphenyl. An analytical sample, m.p. 315°-317° C., was obtained by recrystallization from ethanol-tetrahydrofuran.
Name
2,2'-bis(acetamido)- 5,5'-dinitrobiphenyl
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[C:14]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:15]=1[NH:23]C(=O)C)(=O)C.O>S(=O)(=O)(O)O>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[C:14]1[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:15]=1[NH2:23]

Inputs

Step One
Name
2,2'-bis(acetamido)- 5,5'-dinitrobiphenyl
Quantity
34.1 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C1=C(C=CC(=C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])C1=C(C=CC(=C1)[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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